2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzylsulfanyl group, a pyridine-substituted 1,2,3-triazole ring, and an acetamide linker. The pyridine and triazole moieties are known to enhance binding affinity through hydrogen bonding and π-π interactions, while the benzylsulfanyl group may contribute to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(13-24-12-14-5-2-1-3-6-14)19-9-15-11-22(21-20-15)16-7-4-8-18-10-16/h1-8,10-11H,9,12-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZHXLDDUDHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a thiol-ene reaction, where a benzyl thiol reacts with an alkene under radical conditions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions on the pyridinyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. The triazole ring is known for its bioactivity, and the presence of the benzylsulfanyl and pyridinyl groups may enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the benzylsulfanyl group can interact with hydrophobic pockets. The pyridinyl group may also participate in coordination with metal ions or other functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
The compound’s key structural elements can be compared to derivatives with analogous functional groups:
Key Observations :
- Triazole-Acetamide Backbone : Common across all compounds, enabling modular functionalization via click chemistry .
- Substituent Influence : The target compound’s benzylsulfanyl group contrasts with fluorinated (), tert-butyl (), or acridine-based () moieties in analogs. These differences likely modulate solubility, target selectivity, and pharmacokinetics.
Structural and Crystallographic Insights
- Crystallography : While the target compound lacks published crystallographic data, SHELX-based refinements () have been critical in resolving structures of related triazole-acetamide hybrids. For instance, the acetylcholinesterase complex () was refined using SHELXL, confirming precise binding interactions.
- Hypothesized Binding Mode : The pyridin-3-yl group in the target compound may mimic the methoxy-hydroxyphenyl moiety in , facilitating aromatic stacking in enzyme active sites.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzylsulfanyl group and a triazole moiety linked to a pyridine ring. This unique structure contributes to its biological activity.
- Molecular Formula : C₁₄H₁₃N₅S
- Molecular Weight : 283.35 g/mol
Biological Activity Overview
Research indicates that triazole derivatives, including the compound in focus, exhibit a range of biological activities:
Antimicrobial Activity
Several studies have reported that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one discussed have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | 6.25 |
| Triazole Derivative B | S. aureus | 12.5 |
These findings suggest that modifications in the triazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound has been shown to inhibit tumor cell proliferation through mechanisms such as the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
- IC50 Values : The compound demonstrated IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase, leading to disrupted DNA synthesis in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes effectively, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
Case Studies and Research Findings
Recent studies have highlighted the promising nature of triazole derivatives:
- A study published in Pharmaceutical Research evaluated a series of triazole compounds and found that those with specific substitutions exhibited enhanced antibacterial activity compared to their parent compounds .
- Another research article focused on the synthesis of benzimidazole-triazole hybrids reported significant antibacterial activity against resistant strains, suggesting that structural modifications can yield compounds with superior efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
